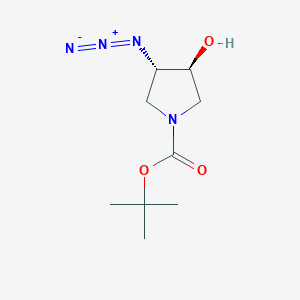
(Z)-hexadec-2-enoic acid
Overview
Description
Its chemical formula is C₁₆H₃₀O₂, and its molecular weight is 254.41 g/mol . This compound is a hydrolysate of lipopolysaccharide (LPS), which is found in certain bacteria. LPS plays a crucial role in bacterial cell membranes and has immunomodulatory effects.
Preparation Methods
Synthetic Routes:: The synthetic preparation of Δ2-cis-Hexadecenoic acid involves chemical reactions to introduce the double bond at the 2-position of the hexadecanoic acid (palmitic acid) chain. Specific synthetic routes may vary, but common methods include:
Hydrogenation of Oleic Acid: Starting with oleic acid (cis-9-octadecenoic acid), hydrogenation at the 2-position yields Δ2-cis-Hexadecenoic acid.
Dehydrogenation of Palmitic Acid: Dehydrogenation of palmitic acid can also yield the desired product.
Industrial Production:: Industrial production methods typically involve microbial fermentation or enzymatic processes. Bacterial strains capable of producing Δ2-cis-Hexadecenoic acid are used to scale up production.
Chemical Reactions Analysis
Δ2-cis-Hexadecenoic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form hydroperoxides or other oxidation products.
Reduction: Reduction of the double bond yields saturated hexadecanoic acid.
Substitution: It can participate in substitution reactions with nucleophiles. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Δ2-cis-Hexadecenoic acid has several research applications:
Biosensing: It is associated with biosensing bacteria due to its unique structure and potential immunomodulatory effects.
Lipid Metabolism Studies: Researchers study its role in lipid metabolism and membrane composition.
Biomedical Research: Investigations into its impact on inflammation, immunity, and cell signaling pathways.
Mechanism of Action
The exact mechanism by which Δ2-cis-Hexadecenoic acid exerts its effects remains an active area of research. It likely interacts with cellular receptors, modulating signaling pathways related to inflammation and lipid metabolism.
Comparison with Similar Compounds
Δ2-cis-Hexadecenoic acid is distinct due to its position of unsaturation. Similar compounds include:
Oleic Acid (cis-9-octadecenoic acid): Another unsaturated fatty acid with a double bond at the 9-position.
Palmitic Acid (hexadecanoic acid): The saturated counterpart without the double bond.
Properties
IUPAC Name |
(Z)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-PFONDFGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313402 | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-68-5 | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

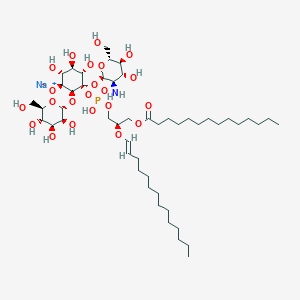


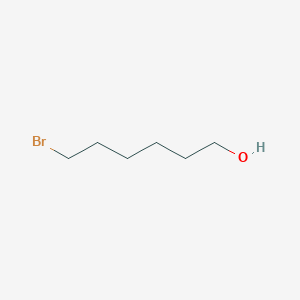
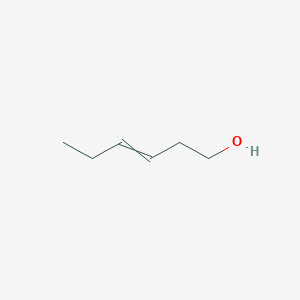


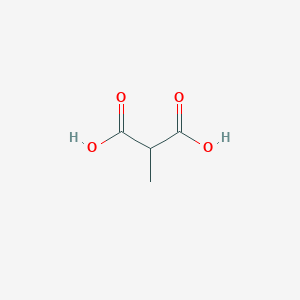
![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)
